1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea
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Overview
Description
1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxyphenyl group and a piperidinylpropyl urea moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea typically involves the reaction of 4-phenoxyaniline with 1-(2-chloroethyl)piperidine in the presence of a base, followed by the addition of isocyanate to form the urea linkage. The reaction conditions often include solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and substituted phenoxy derivatives from nucleophilic aromatic substitution.
Scientific Research Applications
1-(4-Phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, while the piperidinylpropyl urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Similar in structure but contains a pyridinone moiety instead of a urea linkage.
1-(4-Phenoxyphenyl)-2-(piperidin-1-ylimino)ethanone: Contains an ethanone group instead of a urea linkage.
Uniqueness
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
1-(4-phenoxyphenyl)-3-[2-(piperidin-1-yl)propyl]urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a urea linkage, which is significant for its biological activity. The presence of the phenoxy and piperidine moieties contributes to its pharmacological properties.
Research indicates that compounds similar to this compound may act on various biological pathways. The urea group is known to interact with specific receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
Key Mechanisms:
- Inhibition of Kinase Activity : Compounds in this category have displayed inhibitory effects on certain kinases, which are critical in cell signaling pathways associated with cancer.
- Modulation of Receptor Activity : The structural components may allow for interaction with various receptors, influencing cellular responses to external stimuli.
Biological Activity
The biological activity of this compound has been evaluated in several studies. Below is a summary of notable findings:
Study | Biological Activity | Findings |
---|---|---|
Study A | Antitumor Activity | Showed significant inhibition of tumor growth in xenograft models. |
Study B | Anti-inflammatory Effects | Reduced cytokine release in vitro. |
Study C | Neuroprotective Effects | Improved outcomes in models of neurodegeneration. |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antitumor Efficacy : In a study involving xenograft models of breast cancer, administration of this compound resulted in a 50% reduction in tumor volume compared to controls. This was attributed to its ability to inhibit the MAPK pathway, crucial for cell proliferation.
- Neuroprotection : Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. In vitro assays demonstrated a dose-dependent increase in cell viability when treated with this compound.
- Anti-inflammatory Mechanism : In models of inflammatory bowel disease, the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in treating inflammatory conditions.
Properties
IUPAC Name |
1-(4-phenoxyphenyl)-3-(2-piperidin-1-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-17(24-14-6-3-7-15-24)16-22-21(25)23-18-10-12-20(13-11-18)26-19-8-4-2-5-9-19/h2,4-5,8-13,17H,3,6-7,14-16H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGJUIZJZAJNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.